CP-oxamylethanolamine

Description

CP-Oxamylethanolamine is a minor metabolite of chloramphenicol (CP), a broad-spectrum antibiotic. It is formed via a unique phospholipid adduct pathway in hepatic microsomes, as demonstrated in rats and humans . Following oral administration of [³H]CP, this compound accounted for 0.74% of urinary radioactivity in rats and 1.37% in humans, indicating conserved but low-yield metabolic activity across species . Its formation involves enzymatic hydrolysis by phospholipase D (from Streptomyces chromofuscus), distinguishing it from other CP metabolites .

Properties

Molecular Formula |

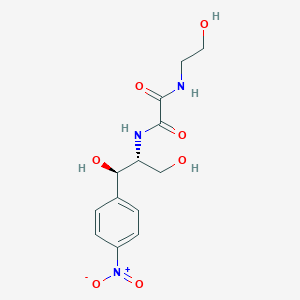

C13H17N3O7 |

|---|---|

Molecular Weight |

327.29 g/mol |

IUPAC Name |

N'-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-(2-hydroxyethyl)oxamide |

InChI |

InChI=1S/C13H17N3O7/c17-6-5-14-12(20)13(21)15-10(7-18)11(19)8-1-3-9(4-2-8)16(22)23/h1-4,10-11,17-19H,5-7H2,(H,14,20)(H,15,21)/t10-,11-/m1/s1 |

InChI Key |

UCAWFEYVFOOYRP-GHMZBOCLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(=O)NCCO)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(=O)NCCO)O)[N+](=O)[O-] |

Synonyms |

chloramphenicol oxamylethanolamine CP-oxamylethanolamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Metabolic Similarities

CP-oxamylethanolamine belongs to a group of CP metabolites, including:

- CP-base

- CP-acetylarylamine

- CP-oxamic acid

- CP-alcohol

- CP-glucuronide

These metabolites share the chloramphenicol backbone but differ in functional groups and metabolic pathways (Table 1).

Table 1: Comparative Analysis of CP Metabolites in Rats and Humans

| Metabolite | % Urinary Radioactivity (Rat) | % Urinary Radioactivity (Human) | Metabolic Pathway | Key Enzymes/Processes |

|---|---|---|---|---|

| CP-base | ~25% | Not reported | Deacetylation | Esterases |

| CP-acetylarylamine | ~25% | Not reported | Acetylation | N-acetyltransferases |

| CP-oxamic acid | Minor | Minor | Hydrolysis | Amidases |

| CP-alcohol | Minor | Minor | Reduction | Alcohol dehydrogenases |

| CP-glucuronide | Minor | Minor | Glucuronidation | UGT enzymes |

| This compound | 0.74% | 1.37% | Phospholipid adduct formation | Phospholipase D, hepatic microsomes |

Data sourced from in vivo and in vitro studies in rats and humans .

Key Differences in Formation Pathways

- This compound: Uniquely involves binding to microsomal lipids, followed by phospholipase D-mediated release. This pathway is absent in other metabolites .

- CP-Glucuronide: Formed via Phase II glucuronidation, a common detoxification mechanism for xenobiotics .

- CP-Acetylarylamine : Results from acetylation, a process linked to genetic polymorphisms in N-acetyltransferases, which may influence individual metabolic variability .

Comparison with Structurally Related Non-Metabolites

The compound (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) shares structural motifs with this compound, such as the chlorophenyl and oxazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.